2-Methyldodecane

Catalog No.
S598137
CAS No.
1560-97-0
M.F
C13H28
M. Wt
184.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyldodecane

CAS Number

1560-97-0

Product Name

2-Methyldodecane

IUPAC Name

2-methyldodecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3

InChI Key

HGEMCUOAMCILCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)C

Synonyms

2-methyldodecane

Canonical SMILES

CCCCCCCCCCC(C)C

Description

The exact mass of the compound 2-Methyldodecane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyldodecane is an organic compound with the molecular formula C13H28C_{13}H_{28} and a molecular weight of approximately 184.36 g/mol. It is classified as an alkane, specifically a branched-chain alkane, due to the presence of a methyl group at the second carbon of the dodecane chain. This structural characteristic contributes to its unique physical and chemical properties compared to linear alkanes. The compound is also known by other names, such as 11-methyldodecane, and it is part of a larger family of hydrocarbons that are commonly used in various industrial applications and as intermediates in organic synthesis .

  • Combustion Reactions: Like other alkanes, 2-methyldodecane combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Under suitable conditions (e.g., UV light), 2-methyldodecane can react with halogens (like chlorine or bromine) to form haloalkanes through free radical mechanisms.
  • Cracking: At high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons, which are valuable as fuels or feedstocks for chemical synthesis.

These reactions highlight its utility in both energy production and chemical manufacturing .

2-Methyldodecane can be synthesized through several methods:

  • Alkylation: The reaction of dodecane with methyl iodide in the presence of a strong base (such as sodium hydride) can yield 2-methyldodecane.
  • Catalytic Cracking: This method involves breaking down larger hydrocarbons (like kerosene) into smaller alkanes including 2-methyldodecane using catalysts at elevated temperatures.
  • Hydrocracking: Involves the hydrogenation of heavier oils under high pressure and temperature, producing lighter alkanes.

These methods are commonly employed in industrial settings to produce branched alkanes for various applications .

2-Methyldodecane has several applications across different industries:

  • Fuel Additive: It is used to enhance the performance characteristics of fuels by improving combustion efficiency and reducing emissions.
  • Solvent: Due to its non-polar nature, it serves as a solvent in various chemical processes.
  • Chemical Intermediate: It acts as a precursor for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.

The compound's unique branching structure contributes to its favorable properties for these applications .

Interaction studies involving 2-methyldodecane primarily focus on its behavior in mixtures with other hydrocarbons or solvents. Its hydrophobic characteristics make it relevant in studies related to oil-water interactions, particularly concerning environmental impact assessments. Research indicates that 2-methyldodecane can affect the solubility and distribution of other compounds in aqueous environments, influencing the bioavailability of pollutants .

Several compounds share structural similarities with 2-methyldodecane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DodecaneC12H26Linear structure; higher boiling point
3-MethyldodecaneC13H28Methyl group at the third carbon; different properties
UndecaneC11H24One carbon less; linear structure
TridecaneC13H28One carbon more; linear structure

Uniqueness of 2-Methyldodecane: The presence of the methyl group at the second position gives it distinct physical properties such as lower boiling points compared to linear dodecane, which affects its volatility and reactivity. This branching also enhances its fuel performance characteristics compared to straight-chain hydrocarbons .

Physical Description

Liquid

XLogP3

7

UNII

A6360WD7Y3

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H304 (98.72%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H372 (25.64%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (25.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

68551-19-9
1560-97-0

Wikipedia

2-methyldodecane

Use Classification

Cosmetics -> Solvent

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Paper manufacturing
Petrochemical manufacturing
Alkanes, C12-14-iso-: ACTIVE

Dates

Modify: 2023-07-17

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